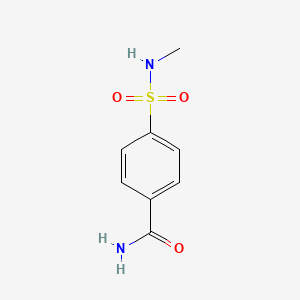

4-(Methylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

4-(methylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-10-14(12,13)7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMHGTYJHMJBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Medicinal Chemistry and Rational Drug Design Principles

Structure-Activity Relationship (SAR) Studies of 4-(Methylsulfamoyl)benzamide Derivatives

Structure-Activity Relationship (SAR) studies are instrumental in identifying the molecular features of a compound that are critical for its biological effects. For derivatives of this compound, these studies have provided a detailed understanding of how chemical modifications influence their therapeutic potential.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For sulfamoyl benzamide (B126) derivatives, key pharmacophoric features have been identified that are crucial for their interaction with various biological targets. These features often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, which collectively contribute to the binding affinity and selectivity of the compound. nih.govresearchgate.net

For instance, in the design of glucokinase activators, specific pharmacophoric features of sulfamoyl benzamide derivatives have been outlined. These include a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic site, which are believed to be essential for effective binding to the glucokinase protein. researchgate.net Similarly, in the development of inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), the sulfamoyl benzamide core serves as a critical scaffold, with the precise arrangement of substituents dictating the inhibitory potency and selectivity against different isoforms. nih.govrsc.org

The nature and position of substituents on the this compound scaffold have a profound impact on the biological activity of its derivatives. SAR studies have systematically explored these effects, revealing important trends that guide the design of more potent and selective compounds. nih.govwalshmedicalmedia.com

In a study of sulfamoyl benzamide derivatives as h-NTPDase inhibitors, various substituents were introduced on both the amide and sulfonamide moieties. The results indicated that the biological activity is highly sensitive to these modifications. For example, the introduction of a chlorophenyl group on the amide resulted in significant activity against h-NTPDase3 and h-NTPDase8. nih.gov Conversely, a 4-bromophenyl substituent on a related scaffold yielded a potent inhibitor of h-NTPDase1. nih.govrsc.org

The following table summarizes the impact of different substituents on the inhibitory activity of a series of sulfamoyl benzamide derivatives against various h-NTPDase isoforms.

| Compound ID | Amide Substituent | Sulfonamide Moiety | Target Isoform | IC50 (µM) |

| 3a | 4-chlorophenyl | cyclopropyl | h-NTPDase3 | 1.33 ± 0.05 |

| 3a | 4-chlorophenyl | cyclopropyl | h-NTPDase8 | 1.78 ± 0.08 |

| 3i | 4-bromophenyl | morpholine (B109124) | h-NTPDase1 | 2.88 ± 0.13 |

| 3i | 4-bromophenyl | morpholine | h-NTPDase3 | 0.72 ± 0.11 |

| 3f | 4-methoxyphenyl | morpholine | h-NTPDase2 | sub-micromolar |

| 3j | 4-methoxyphenyl | benzylamine | h-NTPDase2 | sub-micromolar |

| 4d | cyclopropyl | cyclopropyl | h-NTPDase2 | sub-micromolar |

| 2d | - | cyclopropyl | h-NTPDase8 | 0.28 ± 0.07 |

Data sourced from a study on sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. nih.govrsc.org

Lead Optimization Strategies in Sulfamoyl Benzamide Research

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.comresearchgate.net For sulfamoyl benzamide derivatives, various lead optimization strategies have been employed to enhance their therapeutic profiles.

Scaffold modification involves altering the core structure of a molecule while retaining its key pharmacophoric features. Bioisosteric replacement is a specific type of scaffold modification where a functional group is replaced with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. patsnap.comresearchgate.net

In the context of 4-(aminomethyl)benzamides, which share a related structural motif, the replacement of an anilide aromatic ring with various heterocycles was explored. For example, replacing a carbon atom in the aromatic ring with a nitrogen atom to form a pyridine ring resulted in a significant decrease in potency, demonstrating the sensitivity of the target interaction to the electronic properties of the scaffold. nih.gov Another common bioisosteric replacement strategy involves substituting a sulfone group with an amide, which has been shown to be a successful approach in the development of new nematicides. nih.gov

A primary goal of lead optimization is to design analogs that exhibit stronger and more specific interactions with their biological target. This is often achieved by introducing functional groups that can form additional hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target protein. patsnap.com

In the development of inhibitors for Ebola and Marburg virus entry, SAR studies on 4-(aminomethyl)benzamides revealed that the introduction of a bulky tert-butyl group at the 3-position of the anilide ring improved the compound's activity. nih.gov This suggests that the bulky group may be occupying a hydrophobic pocket in the target protein, leading to enhanced binding affinity. Similarly, the strategic placement of substituents can be used to improve the metabolic stability of a compound by blocking sites that are prone to metabolic degradation. researchgate.net

Application of Computational Chemistry in Compound Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. neuroquantology.comlongdom.orgneuroquantology.com For sulfamoyl benzamide derivatives, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling have been instrumental in understanding their mechanism of action and predicting their biological activity. researchgate.netnih.gov

Molecular docking studies have been used to predict the binding modes of sulfamoyl benzamide derivatives within the active sites of their target proteins. researchgate.netresearchgate.net For example, in the study of h-NTPDase inhibitors, molecular docking revealed significant interactions between the most potent inhibitors and key amino acid residues in the homology models of the respective h-NTPDase isoforms. nih.govrsc.org These computational insights help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neuroquantology.com These models can then be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. By correlating various physicochemical properties of the molecules with their biological activity, QSAR studies can provide valuable insights into the key structural features that are required for potency and selectivity.

Mechanistic Investigations of 4 Methylsulfamoyl Benzamide and Its Analogs at Molecular and Cellular Levels

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition

Derivatives of benzamide (B126) and sulfonamide have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Studies on N-phenylsulfonamide and 4-phthalimidobenzenesulfonamide derivatives have provided insights into the structural requirements for AChE inhibition.

For instance, a series of 4-phthalimidobenzenesulfonamide derivatives demonstrated potent and selective inhibitory activity against AChE. nih.gov Molecular docking studies of the most active compound in this series, which bears a diethyl substituent on the sulfonamide nitrogen, revealed that it can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov This dual binding is a characteristic of several effective AChE inhibitors.

In another study, N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, a precursor to more complex styryl derivatives, exhibited inhibitory effects against AChE. mdpi.com The introduction of a sulfonamide moiety into the parent compound, 2-amino-5-bromoacetophenone, led to an improvement in its activity against AChE. mdpi.com

Furthermore, research on a series of benzamide and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain indicated that the position of this side chain significantly influences the inhibitory activity and selectivity against AChE. nih.gov The most potent compound from this series displayed a mixed-type inhibition against AChE, suggesting binding to both the free enzyme and the enzyme-substrate complex. nih.gov Molecular docking of this compound also indicated interaction with both the catalytic and peripheral sites of AChE. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by Benzamide and Sulfonamide Derivatives

| Compound Class | Specific Derivative Example | AChE IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 4-Phthalimidobenzenesulfonamides | Compound with diethyl substituent | 1.35 | - |

| N-(2-Acetyl-4-phenyl)sulfonamides | N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 8.9 | - |

| Benzamide/Picolinamide Derivatives | Compound 7a (picolinamide with dimethylamine) | 2.49 | Mixed-type |

Urease Inhibition

Sulfamoylbenzamide analogs, specifically sulfamate (B1201201) and sulfonamide derivatives, have been explored as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. This enzymatic activity is a key virulence factor for certain pathogenic bacteria.

In one study, a series of sulfamate derivatives were evaluated for their urease inhibitory potential. Several compounds showed remarkable potency, with one emerging as a lead inhibitor with an IC50 value of 0.062 µM, which is approximately 360-fold more potent than the standard inhibitor thiourea. mdpi.com Kinetic studies of this lead compound revealed a competitive mode of inhibition, indicating that it competes with the substrate for binding to the active site of the urease enzyme. mdpi.com Computational modeling suggested that this inhibitor forms crucial interactions with key amino acid residues in the active site, including ARG609, ARG439, HIS519, HIS492, HIS593, ALA440, and ALA636. mdpi.com

Another study focused on new sulfonamide-1,2,3-triazole-acetamide derivatives, which were designed based on the structures of known potent urease inhibitors. nih.gov All the synthesized compounds in this series were found to be more potent than thiourea, with IC50 values below 4.53 µM. The most potent derivative exhibited an IC50 value of 0.12 µM, making it 198 times more potent than thiourea. nih.gov

Table 2: Urease Inhibition by Sulfamate and Sulfonamide Derivatives

| Compound Class | Specific Derivative Example | Urease IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Sulfamates | Compound 1q | 0.062 | Competitive |

| Sulfonamide-1,2,3-triazole-acetamides | Compound 11b | 0.12 | - |

| Thiourea (Standard) | - | 23.76 | - |

Glucokinase (GK) Activation and Binding Mechanisms

Benzamide derivatives have been the subject of computational studies to explore their potential as activators of glucokinase (GK), a key enzyme in glucose metabolism. These small molecule activators are of interest for their potential therapeutic applications.

A computational study involving pharmacophore modeling, 3D-QSAR, and docking was performed on a series of benzamide derivatives to identify the essential structural features required for GK activation. nih.gov The most potent compound in the series demonstrated a favorable docking score and was found to interact with several key amino acid residues within the allosteric site of the GK enzyme. These interactions included hydrogen bonds with ARG63, ARG250, and THR65, as well as a π-π stacking interaction with TYR214. nih.gov A virtual screening of a large compound database identified a hit compound that was predicted to bind to similar amino acid residues as the potent benzamide derivative. nih.gov

DNA Methyltransferase (DNMT) Inhibition

The inhibition of DNA methyltransferases (DNMTs) is a significant area of research, as hypermethylation of CpG islands by these enzymes can lead to the silencing of tumor suppressor genes. While direct studies on 4-(Methylsulfamoyl)benzamide are not prevalent, research on related benzamide and other chemical scaffolds provides insight into potential inhibitory mechanisms.

Non-covalent inhibitors of DNMT1 are being sought to avoid the toxicity associated with nucleoside analogs that incorporate into DNA. bohrium.com A study focusing on the synthesis of transition-state mimics of the DNMT1-catalyzed reaction resulted in inhibitors that showed modest selectivity for DNMT1 over DNMT3b. bohrium.com Docking studies predicted that these inhibitors interact with both the S-adenosyl-L-methionine and deoxycytidine binding regions of the catalytic site. bohrium.com

Natural products and their derivatives are also a source of DNMT inhibitors. nih.gov Computational approaches, such as pharmacophore-based virtual screening, have been used to identify novel chemical scaffolds that can inhibit DNMT1 in the low micromolar range. nih.gov

h-NTPDase Inhibition

Sulfamoyl-benzamide derivatives have been synthesized and evaluated as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in various physiological and pathological processes. researchgate.net

In a study focused on these derivatives, several compounds were identified as potent inhibitors of different h-NTPDase isoforms. For example, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was found to be the most potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 µM. researchgate.net Other derivatives, such as N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide and 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide, showed sub-micromolar inhibitory activity against h-NTPDase2. researchgate.net The same N-(4-bromophenyl) derivative was also a potent inhibitor of h-NTPDase3 with an IC50 of 0.72 µM. researchgate.net Furthermore, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was identified as a selective and potent inhibitor of h-NTPDase8 with an IC50 value of 0.28 µM. researchgate.net Molecular docking studies of these potent inhibitors indicated significant interactions with amino acid residues within the respective h-NTPDase homology models. researchgate.net

Table 3: h-NTPDase Inhibition by Sulfamoyl Benzamide Derivatives

| Compound | Target Isoform | IC50 (µM) |

|---|---|---|

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | Sub-micromolar |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | Sub-micromolar |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 |

LIM Kinase (LIMK) Inhibition

LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics and are considered therapeutic targets for certain diseases. A variety of small-molecule inhibitors targeting these kinases have been developed and studied.

One of the well-studied LIMK inhibitors is a dual LIMK1/2 inhibitor known as BMS-5/LIMKi3, which is an ATP-competitive inhibitor with IC50 values in the low nanomolar range. bohrium.com The crystal structure of LIMKi3 in complex with LIMK1 revealed a canonical type I binding mode, where the aminothiazole moiety acts as an ATP mimetic and forms hydrogen bonds with the hinge region of the kinase. bohrium.com

A comparative analysis of 17 reported LIMK1/2 inhibitors highlighted the diversity of chemical scaffolds and the varying degrees of potency and selectivity. This study included examples of widely used tool compounds, clinical candidates, and inhibitors with different binding modes. For example, some ATP-competitive inhibitors designed to bind to the kinase hinge region showed a decrease in potency when tested against the phosphorylated, active form of LIMK1/2. This underscores the importance of considering the activation state of the kinase in inhibitor design and evaluation.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a crucial component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. researchgate.net Consequently, the development of small-molecule inhibitors targeting this protein complex is a significant area of therapeutic research. researchgate.netscispace.com Analogs of this compound, particularly those containing the benzenesulfonamide (B165840) or benzamide scaffold, have been investigated as potent inhibitors of the NLRP3 inflammasome. scispace.com

Studies on related structures have revealed that the sulfonylurea and benzamide moieties are critical for inhibitory activity against the NLRP3 inflammasome. scispace.com For instance, the antidiabetic drug glyburide, which contains these structural features, inhibits the NLRP3 inflammasome, whereas glipizide, another sulfonylurea drug, does not, suggesting specific structural requirements for inhibition. scispace.com Structure-activity relationship (SAR) studies on a lead inhibitor, JC124, and its analogs demonstrated that modifications to the N-substituents of the sulfonamide group are well-tolerated, with bulkier groups tending to enhance potency. scispace.com Conversely, the substituents on the benzamide portion of the molecule were found to be essential for inhibitory activity. scispace.com

Further research into sulfonamide-based inhibitors has shown that the sulfonamide moiety plays a key role. nih.gov Some compounds in this class act as potent non-selective inflammasome inhibitors (NSIs), suggesting their mechanism may not be exclusive to NLRP3. nih.gov The inhibition of the inflammasome by these compounds does not appear to be linked to cytotoxicity, supporting the potential safety of targeting this pathway. nih.gov One selective inhibitor, compound 19, was shown to significantly suppress IL-1β levels in vivo without altering TNF-α levels, confirming its selective engagement of the NLRP3 inflammasome. nih.gov

The mechanism of inhibition often involves direct binding to the NLRP3 sensor protein, which prevents its oligomerization and the subsequent assembly of the inflammasome complex. researchgate.netsemanticscholar.org Methylsulfonylmethane (MSM), an organosulfur compound, has also been shown to be a selective inhibitor of NLRP3 inflammasome activation. nih.gov It attenuates the production of mitochondrial reactive oxygen species (ROS), a key step in NLRP3 activation. nih.gov

| Compound/Analog Class | Key Structural Moiety | Observed Effect on NLRP3 | Reference |

|---|---|---|---|

| JC124 Analogs | Benzamide and Sulfonamide | Inhibitory activity; bulky N-substituents on sulfonamide improve potency. | scispace.com |

| Sulfonamide-based Inhibitors | Sulfonamide | Potent non-selective and selective inhibition of inflammasomes. | nih.gov |

| Glyburide | Sulfonylurea and Benzamide | Inhibitory activity on NLRP3 inflammasome in myeloid cells. | scispace.com |

| Methylsulfonylmethane (MSM) | Organosulfur | Selective inhibition of NLRP3 inflammasome activation; attenuates mitochondrial ROS. | nih.gov |

Other Enzyme Interactions (e.g., Oxidative Stress Pathways, Kinases)

Beyond inflammasome inhibition, the broader enzymatic interactions of benzamide and sulfonamide derivatives involve pathways related to oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products through its antioxidant defense systems. nih.gov This defense system includes antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov

While direct studies on this compound's interaction with specific oxidative stress enzymes are limited, compounds that modulate oxidative stress often work by scavenging ROS or promoting the expression of antioxidant enzymes. mdpi.com For example, certain peptides have been shown to reduce oxidative stress-induced damage by increasing the expression of these protective enzymes. mdpi.com Oxidative stress can also induce redox-sensitive protein kinases, which play a role in pathological processes like cardiac fibrosis. nih.gov The modulation of such kinases represents a potential, though not yet fully explored, mechanism for benzamide derivatives.

The cellular response to oxidative stress is also regulated by epigenetic mechanisms, including DNA methylation and histone modification, which can be influenced by small molecules. nih.gov For instance, antioxidants can reduce DNA methylation, and ROS can activate protein kinases like ataxia-telangiectasia mutated (ATM) protein kinase. nih.gov Therefore, it is plausible that this compound or its analogs could indirectly influence these pathways, although specific interactions have not been detailed.

Receptor Binding and Modulation Studies

Analogs of this compound have been identified as the first small-molecule positive allosteric modulators (PAMs) of the beta-2 adrenoceptor (β2AR). nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, altering the receptor's response to its endogenous agonist. wikipedia.org This approach can lead to more specific drugs with fewer side effects compared to traditional orthosteric ligands. nih.gov

A specific analog, compound Cmpd-6, which contains an N-methylsulfamoyl group, was discovered through screening DNA-encoded libraries against purified human β2AR. nih.gov This compound demonstrates a low micromolar affinity for the agonist-occupied β2AR and exhibits positive cooperativity with orthosteric agonists. nih.gov This cooperativity enhances the agonist's binding and its ability to stabilize the active state of the receptor. nih.gov Functionally, these PAMs potentiate downstream signaling, such as G protein-mediated cAMP production. nih.gov This modulation is specific to the β2AR, with little to no effect on the closely related β1AR. nih.gov

| Modulator Type | Target Receptor | Mechanism of Action | Functional Outcome | Reference |

|---|---|---|---|---|

| Positive Allosteric Modulator (PAM) | Beta-2 Adrenoceptor (β2AR) | Binds to an allosteric site, enhancing agonist affinity and efficacy. | Potentiates downstream cAMP production. | nih.gov |

The substituted benzamide scaffold is a versatile pharmacophore that interacts with a range of receptors, particularly within the central nervous system. Profiling studies have shown that these compounds can act as ligands for dopamine (B1211576), glutamate (B1630785), and sigma receptors.

Dopamine Receptors: Substituted benzamides have been investigated for their interaction with dopamine D2-like receptor subtypes. A D4-specific structure-activity relationship has been identified, where polar substituents at the para (4-) and/or meta (5-) positions of the benzamide ring lead to enhanced binding affinity for a D4 receptor mutant (D4-T7.39A). nih.gov This suggests that the benzamide ring substituents indirectly mediate interactions within the receptor's binding pocket, a feature that could be exploited to design subtype-selective ligands. nih.gov Other research has identified substituted [(4-phenylpiperazinyl)-methyl]benzamides as selective dopamine D4 agonists. nih.gov

Metabotropic Glutamate Receptor 5 (mGluR5): Aryl benzamide derivatives have been characterized as negative allosteric modulators (NAMs) of mGluR5. mdpi.com These compounds bind at an allosteric site composed of both hydrophobic and polar amino acid residues, stabilizing the receptor in an inactive conformation. mdpi.com

Sigma-1 Receptor (S1R): Novel benzamide derivatives have been developed as agonists for the Sigma-1 receptor, a unique ligand-operated molecular chaperone. mdpi.com Docking studies of these compounds into the S1R binding site revealed key interactions, including an ionic interaction with Asp126 and a salt bridge with Glu172, which contribute to their binding affinity. mdpi.com

Molecular Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The binding of this compound and its analogs to their biological targets is governed by a combination of noncovalent interactions, primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The sulfonamide and benzamide moieties are rich in hydrogen bond donors and acceptors. Studies on ortho-(4-tolylsulfonamido)benzamides, which are structurally similar, confirm the formation of intramolecular hydrogen bonds between the carbonyl oxygen of the amide and the hydrogen of the sulfonamide group. nih.gov This interaction forms a stable six-membered ring. nih.gov The amide group can also act as a donor to form intermolecular hydrogen bonds, for instance with the oxygen atoms of the sulfonyl group (N–H···O=S). nih.gov In receptor binding, such as with mGluR5, hydrogen bonds with key amino acid residues like Ser969 and Asn907 are crucial for stabilizing the ligand in the binding pocket. mdpi.com

Hydrophobic Interactions: Hydrophobic contacts are equally critical for ligand binding and affinity. In the context of mGluR5 NAMs, the aryl rings of the benzamide derivatives fit into hydrophobic sub-pockets lined with residues such as Trp945, Leu904, and Ile651. mdpi.com For dopamine D4 receptors, hydrophobic contacts may form between the ligand and residues on transmembrane helices TM2, TM3, or TM7. nih.gov Research on thrombin inhibitors has demonstrated that cooperativity can exist between hydrophobic interactions and adjacent hydrogen bonds, where the presence of a hydrogen bond can significantly enhance the binding affinity contribution of the hydrophobic contact. nih.gov

The combination of these interactions dictates the orientation and stability of the ligand-receptor complex. For instance, in mGluR5 NAMs, π–π stacking with Trp945, along with hydrogen bonds and hydrophobic contacts, stabilizes the molecule in a specific "linear" or "arc" conformation within the binding site. mdpi.com

Cellular Pathway Modulation

The interaction of this compound and its analogs with specific enzymes and receptors leads to the modulation of downstream cellular signaling pathways. nih.gov

Inflammatory Pathways: By inhibiting the NLRP3 inflammasome, these compounds block the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. nih.govsemanticscholar.orgnih.gov This directly interrupts a key inflammatory signaling cascade. Studies have shown that selective NLRP3 inhibitors can suppress IL-1β production in macrophages and in vivo mouse models without affecting other cytokines like TNF-α, demonstrating targeted pathway modulation. nih.govnih.gov

G-Protein Coupled Receptor (GPCR) Pathways: As positive allosteric modulators of the β2AR, analogs of this compound enhance the receptor's response to agonists. nih.gov This leads to potentiation of the canonical β2AR signaling pathway, which involves the activation of adenylyl cyclase by the Gαs protein, resulting in increased production of the second messenger cyclic AMP (cAMP). nih.gov

Wnt/β-catenin Pathway: While not directly studied for this compound, other small molecules have been shown to modulate key developmental and disease-related pathways like the Wnt/β-catenin pathway. For example, a derivative of the natural product Withaferin A was found to modulate β-catenin localization and transcriptional activity, which in turn affects epithelial-mesenchymal transition (EMT) and cell invasion. nih.gov This highlights the potential for benzamide-like structures to influence a wide array of cellular processes.

The pharmacological modulation of these signaling pathways is a powerful tool for developing therapies for a range of diseases, from inflammatory disorders to cancer. nih.gov

Modulation of Inflammatory Responses

Benzamide and sulfonamide derivatives have been investigated for their anti-inflammatory properties. The mechanism of action for some of these compounds involves the regulation of key signaling pathways that control the production of inflammatory mediators. nih.govmdpi.com Studies on certain N-substituted benzamides have shown they can inhibit the transcription factor NF-kappaB. nih.gov NF-kappaB is a critical regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha). nih.gov

The anti-inflammatory effects of some sulfonamide-containing compounds are also attributed to their ability to stabilize lysosomal membranes. This stabilization prevents the release of proteolytic enzymes and other inflammatory mediators from lysosomes during cellular stress or injury, thereby mitigating the inflammatory cascade. mdpi.com Phospholipases A2 (PLA2s) are key enzymes in the inflammatory process, initiating the production of prostaglandins (B1171923) and leukotrienes. nih.gov The benzimidazole (B57391) scaffold, related to benzamides, has been identified as a pharmacophore for developing anti-inflammatory agents that target such clinically relevant pathways. nih.gov

| Molecular Target/Pathway | Mechanism of Action | Resulting Effect | Reference Compound Class |

|---|---|---|---|

| NF-kappaB Transcription Factor | Inhibition of activation | Decreased production of pro-inflammatory cytokines (e.g., TNF-alpha) | N-substituted Benzamides |

| Lysosomal Membranes | Stabilization | Prevention of the release of proteolytic enzymes | Sulfonamides |

| Cyclooxygenase (COX-2) | Selective inhibition | Reduced synthesis of prostaglandins | 1,3,5-triazine (B166579) (pharmacophore) |

Interference with Bacterial Folate Synthesis Pathways

A primary and well-established mechanism of action for sulfonamide-containing compounds is the disruption of the bacterial folic acid (folate) synthesis pathway. mcmaster.ca Bacteria must synthesize their own folic acid, an essential vitamin required for the production of nucleic acids (DNA and RNA) and amino acids. study.combiomol.com In contrast, humans obtain folate from their diet, making this pathway an effective target for selective antibacterial action. wikipedia.orgmsdmanuals.com

Sulfonamides, including the structural class of this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgdrugbank.comnih.gov These molecules are structurally similar to para-aminobenzoic acid (PABA), the natural substrate for DHPS. nih.govmicrobenotes.com By binding to the active site of the DHPS enzyme, sulfonamides prevent PABA from being incorporated into dihydropteroate, a precursor to dihydrofolate. nih.gov This blockage halts the entire folate synthesis pathway, leading to a bacteriostatic effect where bacterial growth and multiplication are inhibited. study.comwikipedia.org

| Component | Role in Pathway | Effect of Sulfonamide Analog |

|---|---|---|

| Para-aminobenzoic acid (PABA) | Natural substrate | Competitively replaced by the sulfonamide |

| Dihydropteroate Synthase (DHPS) | Bacterial enzyme | Binding site is blocked by the inhibitor |

| Folic Acid | Essential product for DNA/RNA synthesis | Synthesis is halted, inhibiting bacterial replication |

Influence on Fungal Cell Processes (e.g., Thioredoxin Reductase Inhibition)

In addition to antibacterial properties, sulfonamide derivatives have demonstrated antifungal activity against various fungal strains. nih.govnih.gov One promising target for the development of new antifungal agents is the thioredoxin system, which is crucial for fungal cell survival. frontiersin.org This system, composed of thioredoxin (Trx) and thioredoxin reductase (TrxR), is a key antioxidant system that regulates cellular redox homeostasis, DNA synthesis, and other vital processes. frontiersin.orgnih.gov

The enzyme thioredoxin reductase (TrxR) is essential in many fungal pathogens, making it a viable target for broad-spectrum antifungal drugs. nih.gov Inhibition of TrxR disrupts the fungus's ability to counteract oxidative stress, leading to cellular damage and inhibition of growth. frontiersin.org Research has focused on identifying small molecule inhibitors of fungal TrxR. For instance, the compound ebselen (B1671040) has been shown to inhibit the TrxR of Aspergillus fumigatus by interacting covalently with a catalytic cysteine residue in the enzyme. researchgate.net While direct inhibition of TrxR by this compound is not explicitly detailed, the search for novel inhibitors of this essential fungal enzyme is an active area of research, and compounds with similar structural motifs are often screened for such activity. nih.gov

| Enzyme | Function in Fungi | Consequence of Inhibition |

|---|---|---|

| Thioredoxin Reductase (TrxR) | Maintains cellular redox balance, resists oxidative stress, involved in DNA synthesis | Increased sensitivity to oxidative stress, disruption of essential cellular processes, inhibition of fungal growth |

Interactions with Filoviral Entry Mechanisms

Analogs of this compound, specifically those within the broader 4-(aminomethyl)benzamide (B1271630) class, have been identified as potent small-molecule inhibitors of filovirus entry. nih.govnih.gov Filoviruses, such as Ebola virus (EBOV) and Marburg virus (MARV), are highly pathogenic and rely on a viral surface glycoprotein (B1211001) (GP) to mediate entry into host cells. nih.gov This entry process is a critical step in the viral life cycle and a prime target for therapeutic intervention. mdpi.com

These benzamide-based inhibitors function by blocking the viral entry process. nih.govcdc.gov Research has identified at least three distinct mechanisms by which small molecule inhibitors can block filovirus entry: direct binding to the internal fusion loop region of the Ebola virus glycoprotein (GP), interaction with the HR2 domain of the GP, and lysosome trapping which increases drug exposure in the cellular compartment where viral fusion occurs. plos.org A series of 4-(aminomethyl)benzamide derivatives demonstrated significant inhibitory activity against both EBOV and MARV, suggesting a broad-spectrum anti-filoviral potential for this chemical class. nih.govnih.gov

| Compound Class | Target Virus | Mechanism of Action | Observed Effect |

|---|---|---|---|

| 4-(aminomethyl)benzamides | Ebola Virus (EBOV) | Inhibition of viral glycoprotein (GP) mediated entry | Potent inhibition of viral infection in cell-based assays |

| 4-(aminomethyl)benzamides | Marburg Virus (MARV) | Inhibition of viral glycoprotein (GP) mediated entry | Broad-spectrum activity against multiple filoviruses |

Preclinical Biological Activity and Efficacy Studies of Sulfamoyl Benzamide Derivatives

Antimicrobial Research

Sulfamoyl benzamide (B126) derivatives have been investigated for their ability to combat microbial infections, showing promise against both bacterial and fungal pathogens. eurekaselect.com

Derivatives of sulfamoyl benzamide have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov These compounds are often investigated for their ability to inhibit essential bacterial pathways, such as the synthesis of dihydrofolic acid. nih.gov

One study reported three novel sulfonamide derivatives, with compound 1C showing the highest activity against E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL. nih.gov Another series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives was synthesized, and one compound, N-(2-chloro-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide, showed potential against both Gram-positive and Gram-negative bacteria. nih.gov

Research into Schiff bases derived from classical sulfonamides also showed activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and cotrimoxazole-resistant clinical isolates, with MICs starting from 3.91 µM. tandfonline.com These derivatives were found to be bactericidal, a significant advantage over the bacteriostatic nature of parent sulfonamides. tandfonline.com Furthermore, certain benzamide derivatives have shown excellent activity against strains like B. subtilis and E. coli, with MIC values as low as 3.12 µg/mL. nanobioletters.com

| Derivative Type | Bacterial Strain(s) | Key Finding (MIC) | Source |

|---|---|---|---|

| Sulfonamide Derivative 1C | E. coli, B. licheniformis, B. linen | MIC of 50 µg/mL against E. coli | nih.gov |

| N-(2-chloro-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide | Gram-positive and Gram-negative bacteria | Demonstrated antibacterial potential | nih.gov |

| Sulfamethoxazole-derived Schiff Base | MRSA, S. epidermidis, S. hominis | MICs from 3.91 µM; bactericidal activity | tandfonline.com |

| N-Benzamide Derivative 5a | E. coli, B. subtilis | MIC of 3.12 µg/mL against E. coli | nanobioletters.com |

The antifungal potential of sulfamoyl benzamide derivatives has been explored against various fungal pathogens, particularly Candida species. nih.gov One study investigated a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, finding that N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide exhibited excellent antifungal potential against Candida albicans and Aspergillus niger. nih.gov

In another study, a small molecule, SM21, was identified that showed high potency against a range of Candida species, with a minimum inhibitory concentration (MIC) ranging from 0.2 to 1.6 µg/ml. plos.org SM21 was effective against Candida isolates resistant to existing antifungal agents and was more effective against biofilms than current drugs. plos.org In vivo, SM21 prevented death in a mouse model of systemic candidiasis and reduced tongue lesions in a mouse model of oral candidiasis. plos.org

Further research on novel benzamide derivatives containing a triazole moiety showed that some compounds displayed excellent activity against plant-pathogenic fungi. nih.gov For instance, compound 6h was highly effective against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL, and compound 6k showed a broad spectrum of activity with EC50 values from 0.98 to 6.71 µg/mL against various fungi. nih.gov

| Derivative | Fungal Strain(s) | Model | Key Finding (MIC/EC50) | Source |

|---|---|---|---|---|

| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide | Candida albicans, Aspergillus niger | In Vitro | Excellent antifungal potential | nih.gov |

| SM21 | Candida spp. | In Vitro & In Vivo (Mouse) | MIC: 0.2–1.6 µg/ml; prevented death in systemic candidiasis model | plos.org |

| Benzamide-Triazole Hybrid (6h) | Alternaria alternata | In Vitro | EC50: 1.77 µg/mL | nih.gov |

| Benzamide-Triazole Hybrid (6k) | Various phytopathogenic fungi | In Vitro | EC50: 0.98–6.71 µg/mL | nih.gov |

Antiviral Research (e.g., Filovirus Entry Inhibition in Preclinical Models)

Sulfonamide and benzamide derivatives have been identified as a significant class of compounds with substantial antiviral activity. nih.govmdpi.com Research has spanned a variety of viruses, with mechanisms targeting different stages of the viral life cycle.

A benzamide derivative named AH0109 was identified with potent activity against HIV-1, exhibiting a 50% effective concentration (EC50) of 0.7 µM. nih.gov Mechanistic studies revealed that AH0109 impairs the early stages of HIV-1 infection, specifically by affecting reverse transcription and the nuclear import of viral cDNA. nih.gov The compound was also effective against several drug-resistant HIV-1 strains. nih.gov

In the context of Hepatitis B virus (HBV), novel sulfamoylbenzamides (SBAs) have been synthesized as capsid assembly modulators. nih.gov These compounds disrupt the encapsidation of pre-genomic RNA, leading to the formation of empty, non-infectious capsid-like particles. Two compounds, 3 and 8, showed significant anti-HBV activity with EC50 values of approximately 0.3 µM in vitro. nih.gov

Other studies have screened benzamide derivatives against a panel of viruses. Novel benzothiazole-bearing N-sulfonamide 2-pyridone derivatives showed moderate activity against Herpes Simplex Virus-1 (HSV-1), with IC50 values ranging from 75 to 98 µg/mL. acs.org Additionally, certain 4-(2-nitrophenoxy)benzamide (B2917254) derivatives demonstrated strong antiviral activities against Adenovirus, HSV-1, and coxsackievirus, with IC50 values ranging from 10.22 to 44.68 μM. rsc.org

Antidiabetic Research (e.g., Glucokinase Activators in Animal Models)

Sulfamoyl benzamide derivatives have emerged as a promising class of therapeutics for type 2 diabetes, primarily through their action as glucokinase (GK) activators. thesciencein.orgresearchgate.net Glucokinase is a key enzyme in glucose metabolism, and its activation can enhance glucose-sensitive insulin (B600854) release and hepatic glycogen (B147801) synthesis. researchgate.net

In one study, newly synthesized sulfamoyl benzamide derivatives were evaluated for their ability to activate GK in vitro. thesciencein.org The most active compounds demonstrated an activation fold between 2.03 and 2.09. thesciencein.org Subsequent testing in an oral glucose tolerance test (OGTT) in normal rats confirmed their antihyperglycemic activity. thesciencein.org Another study also reported a series of sulfamoyl benzamide derivatives as potential GK activators, with in silico docking studies and in vivo evaluation in alloxan-induced diabetic animal models confirming their antidiabetic potential. researchgate.net

Other research has focused on the inhibition of enzymes like α-glucosidase and α-amylase. A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were found to be potent inhibitors of these enzymes. nih.gov Specifically, two compounds were identified as the most potent α-glucosidase and α-amylase inhibitors with IC50 values of 10.13 µM and 1.52 µM, respectively. nih.gov

Anticancer Research (e.g., Cell Line Screening, Mechanistic Studies)

The anticancer potential of sulfamoyl benzamide derivatives has been extensively investigated, revealing their ability to inhibit the growth of various cancer cell lines through diverse mechanisms. nih.govrug.nl A significant advantage noted in some studies is the selective cytotoxicity of these compounds towards cancerous cells with minimal damage to healthy cells. nih.gov

One detailed investigation screened sulfamoyl benz(sulfon)amides against breast cancer (MCF-7), bone-marrow cancer (K-562), and cervical cancer (HeLa) cell lines. nih.gov The study found that all tested compounds exhibited selective cytotoxicity towards these cancer cells when compared to healthy baby hamster kidney cells (BHK-21). nih.gov Further analysis indicated that the compounds could interact with DNA and affect the cell cycle. nih.gov

Another area of research involves the inhibition of carbonic anhydrase (CA) isoforms, particularly hCA IX and hCA XII, which are associated with cancer. Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives displayed potent inhibitory activity against these isoforms, with KIs in the nanomolar range (e.g., 5.5 nM and 8.7 nM for one derivative against hCA IX and hCA XII, respectively). researchgate.net These compounds were subsequently evaluated for their pro-apoptotic activities on MDA-MB-231 and MCF-7 breast cancer cell lines. researchgate.net The sulfamoyl-salicylamide scaffold has also been identified as effective against breast cancer cells, with one derivative found to arrest the cell cycle by preventing tubulin polymerization. nih.gov

Anti-inflammatory Research (e.g., NLRP3 Inflammasome Inhibition in Animal Models)

Sulfamoyl benzamide derivatives have been identified as having significant anti-inflammatory properties. nih.gov A key emerging target for these compounds is the NLRP3 inflammasome, a multi-protein complex involved in inflammatory diseases. nih.gov Modified sulfamoyl-benzamide derivatives have been developed with high selectivity for inhibiting the NLRP3 inflammasome. nih.gov

Studies have also shown that benzamides and nicotinamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.gov In one study, N-substituted benzamides demonstrated dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov Furthermore, these compounds were shown to prevent lung edema in a rat model. nih.gov The mechanism is believed to involve the inhibition of the transcription factor NF-kappaB, which regulates both inflammation and apoptosis. nih.gov

In a carrageenan-induced rat paw edema model, novel benzenesulfonamide (B165840) derivatives of 1,3,5-triazine (B166579) demonstrated stronger anti-inflammatory activity than the standard drug indomethacin. mdpi.com At the fourth hour, these compounds achieved maximum inhibition percentages as high as 99.69%. mdpi.com Mechanistic studies in paw tissue revealed that the compounds significantly reduced levels of pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6), C-reactive protein (CRP), and oxidative stress markers, while also enhancing antioxidant levels. mdpi.com

Neurological Research Applications

Sulfamoyl benzamide derivatives have been a subject of preclinical investigation for their potential therapeutic applications in neurodegenerative diseases, with a notable focus on Alzheimer's disease. Research has explored their mechanism of action, primarily as inhibitors of cholinesterase enzymes, which play a role in the progression of the disease.

In the context of Alzheimer's disease (AD), butyrylcholinesterase (BChE) has gained significant interest as a therapeutic target. A 2024 study in ACS Chemical Neuroscience detailed the discovery and structure-based modification of m-sulfamoyl benzoamide derivatives as selective BChE inhibitors. nih.gov Through a pharmacophore-based virtual screening approach, researchers identified novel compounds that demonstrated potent inhibition of human BChE (hBChE). Two standout compounds, 27a and (R)-37a, were highlighted as top-ranked inhibitors based on their half-maximal inhibitory concentration (IC₅₀) values. nih.gov These compounds also exhibited anti-inflammatory activity and showed no apparent cytotoxicity in human neuroblastoma (SH-SY5Y) and mouse microglia (BV2) cell lines. Furthermore, the most active derivatives demonstrated the ability to improve cognition in animal models of cognitive deficit induced by scopolamine (B1681570) or Aβ₁₋₄₂ peptide, suggesting their potential as lead compounds for treating later stages of Alzheimer's disease. nih.gov

| Compound | hBChE IC₅₀ (μM) | Observed Preclinical Properties |

|---|---|---|

| 27a | 0.078 ± 0.03 | Anti-inflammatory activity; No apparent cytotoxicity in SH-SY5Y and BV2 cell lines; Improved cognition in scopolamine- and Aβ₁₋₄₂ peptide-induced deficit models. |

| (R)-37a | 0.005 ± 0.001 | Anti-inflammatory activity; No apparent cytotoxicity in SH-SY5Y and BV2 cell lines; Improved cognition in scopolamine- and Aβ₁₋₄₂ peptide-induced deficit models. |

While research into sulfamoyl benzamides has shown promise for Alzheimer's, their specific investigation in Fragile X Syndrome (FXS) models is not prominent in the available scientific literature. FXS is the most common inherited cause of intellectual disability and results from the silencing of the FMR1 gene, which leads to a lack of the FMRP protein essential for normal synaptic plasticity. Preclinical research in FXS typically utilizes animal models like the Fmr1 knockout mouse to explore therapeutic strategies. These strategies often focus on modulating neurotransmitter systems, such as targeting metabotropic glutamate (B1630785) receptor 5 (mGluR5) or enhancing GABAergic signaling, to correct the synaptic dysregulation characteristic of the syndrome. However, specific studies detailing the application or efficacy of sulfamoyl benzamide derivatives in these FXS models have not been identified.

Sulfamoyl benzamides have been identified as a novel class of cannabinoid receptor ligands, with preclinical studies demonstrating their activity as modulators of this key neurotransmitter system. Research published in Bioorganic & Medicinal Chemistry Letters described the identification of these compounds starting from a screening hit that showed modest affinity for the cannabinoid CB₂ receptor.

Through parallel synthesis and analysis of the structure-activity relationship (SAR), researchers developed compound 27 , which exhibited a 120-fold functional selectivity for the CB₂ receptor. nih.gov This compound demonstrated significant antiallodynic activity in rodent models of both postoperative and neuropathic pain. Notably, these therapeutic effects were achieved without the traditional side effects associated with broader cannabinergic activity, suggesting a more targeted mechanism of action. nih.govrsc.org The findings indicate that sulfamoyl benzamide derivatives are promising candidates for further development as selective CB₂ receptor agonists.

| Compound | Target Receptor | Functional Selectivity | Observed Efficacy in Animal Models |

|---|---|---|---|

| Compound 27 | Cannabinoid CB₂ Receptor | 120-fold functional selectivity for CB₂ | Robust antiallodynic activity in rodent models of postoperative and neuropathic pain. |

Historical Research into Diuretic Activity in Animal Models

Historically, the sulfonamide chemical group, a core component of sulfamoyl benzamides, is well-known for its diuretic properties. This historical line of inquiry extends to specific sulfamoyl benzamide derivatives. A study from 1968, published in Acta Cardiologica, provides insight into the early clinical investigation of these compounds as oral diuretics. The research compared the diuretic action of 4-chloro-N-methyl-3-(methylsulfamoyl)benzamide with another diuretic compound in 102 patients with edema from various causes, including heart failure and liver cirrhosis. nih.gov This study represents an important historical data point, demonstrating that the diuretic potential of this class of compounds was recognized and actively investigated decades ago. The evaluation of diuretic activity in animal models is a standard preclinical step to determine a compound's effect on urine and electrolyte excretion before human trials. Such studies typically involve administering the compound to saline-loaded rats and measuring subsequent changes in urine volume and ion concentrations over several hours. nih.gov

Computational and Theoretical Chemistry Applications in Research

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(methylsulfamoyl)benzamide, docking simulations are instrumental in identifying potential protein targets and elucidating the specific binding interactions that govern its activity.

Research involving benzamide (B126) and sulfonamide derivatives has shown that these classes of compounds can interact with a variety of protein targets, including enzymes like topoisomerases and protein kinases. nih.govresearchgate.net For instance, in studies on related benzamide derivatives as potential tyrosine kinase inhibitors, the benzamide moiety was observed to pack against hydrophobic residues, while the carbonyl group often forms hydrogen bonds with amino acid residues in the active site. nih.gov

When this compound is docked into the active site of a hypothetical protein kinase, the methylsulfamoyl group is predicted to form hydrogen bonds with key amino acid residues, such as the backbone amides of the hinge region. The benzamide portion of the molecule typically occupies a hydrophobic pocket, with the phenyl ring engaging in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine. The amide group can also act as both a hydrogen bond donor and acceptor, further stabilizing the ligand-protein complex. The specific interactions and calculated binding energies from these simulations provide a rational basis for its potential inhibitory activity.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Value |

|---|---|

| Protein Target | Generic Protein Kinase |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Hinge Region (backbone amide), Hydrophobic Pocket (aromatic residues) |

| Types of Interactions | Hydrogen bonds, Pi-stacking, Hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

In QSAR studies of substituted benzamides for antimicrobial activity, topological descriptors and molecular connectivity indices have been shown to be significant in modeling their biological activity. nih.gov For this compound, the presence of the methylsulfamoyl group would contribute to descriptors related to polarity and hydrogen bonding capacity, while the benzamide core would influence shape and size descriptors.

A hypothetical QSAR model for a series of benzamide derivatives might reveal that descriptors such as the octanol-water partition coefficient (logP), molar refractivity, and electronic parameters of the substituents are correlated with their inhibitory activity against a particular target. The this compound, with its specific combination of functional groups, would occupy a distinct position in the chemical space defined by these descriptors, allowing for the prediction of its activity relative to other analogs.

Table 2: Key Descriptors for this compound in a Hypothetical QSAR Model

| Descriptor | Description | Predicted Influence on Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Influences membrane permeability and binding to hydrophobic pockets. |

| Molar Refractivity | A measure of the volume occupied by an atom or group | Relates to the size and polarizability of the molecule. |

| Hydrogen Bond Donors/Acceptors | Number of hydrogen bond donors and acceptors | Crucial for specific interactions with protein targets. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule | Correlates with drug transport properties. |

In Silico Screening for Novel Ligands

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

While there are no specific reports of this compound being identified through a large-scale in silico screening campaign, the process for such a discovery would involve several steps. Initially, a virtual library of compounds would be screened against the three-dimensional structure of a protein target using molecular docking. The compounds would be ranked based on their predicted binding affinity and other scoring functions. Those with favorable scores, which would hypothetically include structures similar to this compound, would then be subjected to further computational analysis, such as more rigorous docking protocols or molecular dynamics simulations, before being selected for experimental testing. The structural alerts and pharmacophore features of this compound, such as the sulfonamide and benzamide moieties, would make it a candidate for hits in screens targeting proteins that recognize these functional groups.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding.

For a complex of this compound with a protein target, an MD simulation would typically be run for a period of nanoseconds to microseconds. nih.govnih.govmdpi.com The simulation would reveal the flexibility of the ligand in the binding site and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation. The root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to assess the stability of the complex. A stable complex would be characterized by a low and converging RMSD value, indicating that the ligand remains bound in a consistent orientation. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimate of the binding affinity than docking alone. nih.gov

In Silico Prediction of ADME Properties (Methodological Focus)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery process, as it helps to identify compounds with favorable pharmacokinetic profiles. Various in silico models are available to predict these properties based on the chemical structure of a molecule. nih.govnih.govjonuns.com

For this compound, computational tools can predict a range of ADME properties. For instance, models based on physicochemical properties like molecular weight, logP, and polar surface area can be used to predict oral absorption and blood-brain barrier penetration. The compound's structure can also be analyzed for potential sites of metabolism by cytochrome P450 enzymes. The presence of the methyl group on the sulfonamide and the aromatic ring are potential sites for oxidation. Predictions of aqueous solubility and plasma protein binding are also crucial for determining the bioavailability of the compound. These in silico predictions provide a valuable initial assessment of the drug-likeness of this compound, guiding further experimental studies. nih.govnih.gov

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value/Classification | Methodological Basis |

|---|---|---|

| Human Intestinal Absorption | High | Based on physicochemical properties and Lipinski's Rule of Five. |

| Blood-Brain Barrier Penetration | Low to Moderate | Predicted based on polar surface area and molecular weight. |

| CYP450 Metabolism | Potential substrate for CYP2D6 and CYP3A4 | Based on structural motifs recognized by metabolic enzymes. |

| Aqueous Solubility | Moderate | Calculated from logP and the presence of polar functional groups. |

| Plasma Protein Binding | High | Predicted based on lipophilicity. |

Advanced Analytical and Characterization Methodologies in Sulfamoyl Benzamide Research

Spectroscopic Techniques for Structural Elucidation in Research Context

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of newly synthesized or isolated compounds like 4-(Methylsulfamoyl)benzamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to characterize sulfamoyl benzamide (B126) derivatives.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring typically appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of both the sulfamoyl and benzamide groups. The protons of the amide group (-CONH₂) often present as a broad singlet, and its chemical shift can be solvent-dependent. The methyl group attached to the sulfamoyl nitrogen gives rise to a distinct singlet in the upfield region of the spectrum. ripublication.comunn.edu.ngrsc.org

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbonyl carbon of the benzamide, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern on the benzene ring. ripublication.com

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH (ortho to CONH₂) | 7.8 - 8.1 | 127 - 130 |

| Aromatic CH (ortho to SO₂NHCH₃) | 7.9 - 8.2 | 128 - 131 |

| Aromatic C (ipso to CONH₂) | - | 133 - 136 |

| Aromatic C (ipso to SO₂NHCH₃) | - | 140 - 145 |

| -CONH₂ | 7.5 - 8.5 (broad) | - |

| -SO₂NH- | 5.0 - 6.0 (broad) | - |

| -NHCH₃ | 2.6 - 2.8 | 29 - 31 |

| C=O | - | 165 - 170 |

Note: The expected chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. ripublication.comspecac.comresearchgate.net

Key expected vibrational frequencies include the N-H stretching vibrations of the primary amide and the secondary sulfonamide, which typically appear as distinct bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the benzamide group gives a strong, sharp absorption band around 1650-1680 cm⁻¹. The sulfonyl group (SO₂) shows two characteristic strong stretching bands, an asymmetric stretch around 1330-1360 cm⁻¹ and a symmetric stretch around 1150-1180 cm⁻¹. ripublication.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | 3200 - 3400 |

| Sulfonamide N-H | Stretching | 3250 - 3350 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 |

| Amide C=O | Stretching | 1650 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Sulfonyl S=O | Asymmetric Stretching | 1330 - 1360 |

| Sulfonyl S=O | Symmetric Stretching | 1150 - 1180 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. msu.edu For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. Common fragmentation patterns for benzamides include the loss of the amino group (-NH₂) to form a stable benzoyl cation. researchgate.net Sulfonamides often fragment with cleavage of the C-S or S-N bonds. msu.edu Therefore, expected fragments for this compound would include ions corresponding to the loss of ·NHCH₃, ·SO₂NHCH₃, and ·CONH₂.

| m/z Value | Possible Fragment Ion | Origin of Fragment |

|---|---|---|

| 214 | [M]⁺ | Molecular Ion |

| 197 | [M - NH₃]⁺ | Loss of ammonia (B1221849) from amide |

| 170 | [M - CONH₂]⁺ | Loss of carbamoyl (B1232498) radical |

| 155 | [C₇H₅O₂S]⁺ | Cleavage of S-N bond |

| 135 | [M - SO₂NHCH₃]⁺ | Loss of methylsulfamoyl radical |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy.

Chromatographic Methods for Purity and Compound Assessment in Research (e.g., HPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity by detecting any impurities from the synthesis or degradation. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for this purpose. wu.ac.thjptcp.comnih.gov

A typical Reversed-Phase HPLC (RP-HPLC) method for the analysis of sulfamoyl benzamides would utilize a C8 or C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. wu.ac.thjptcp.com A gradient elution program, where the proportion of the organic solvent is gradually increased, is often used to ensure the efficient separation of the main compound from any impurities with different polarities. Detection is commonly performed using a UV detector, with the wavelength set to a value where the compound exhibits strong absorbance, typically in the range of 230-280 nm. nih.govijpsjournal.com The purity of the compound is determined by integrating the peak area of the main component and any impurity peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid in Water) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Biochemical Assays for Enzyme Activity and Binding Kinetics

To investigate the biological effects of this compound, various biochemical assays are employed to measure its interaction with specific enzymes. These assays are crucial for determining the compound's inhibitory potency and its mechanism of action.

Enzyme inhibition assays are conducted to quantify the extent to which this compound can reduce the activity of a target enzyme. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. wikipedia.orgyoutube.com A lower IC₅₀ value indicates a more potent inhibitor. youtube.com These assays often involve incubating the enzyme with a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon conversion, and then measuring the change in signal in the presence of varying concentrations of the inhibitor. nih.govnih.gov

Binding kinetics studies provide deeper insights into how an inhibitor interacts with its target enzyme. nih.gov These studies can differentiate between various modes of inhibition, such as competitive, non-competitive, and uncompetitive inhibition. nih.gov Techniques like surface plasmon resonance (SPR) or kinetic analysis of enzyme activity at different substrate and inhibitor concentrations are used to determine key kinetic parameters, including the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the inhibition constant (Kᵢ). For some benzamide inhibitors, particularly those targeting histone deacetylases (HDACs), slow-on/slow-off binding kinetics have been observed, which can have significant implications for their biological activity. nih.govresearchgate.net

| Assay Type | Parameter Measured | Significance |

|---|---|---|

| Enzyme Inhibition Assay | IC₅₀ | Quantifies the potency of the inhibitor. |

| Binding Kinetics Assay | Kᵢ, kₒₙ, kₒff | Elucidates the mechanism and dynamics of inhibitor binding. |

| Mechanism of Inhibition Studies | Mode of Inhibition (e.g., competitive) | Describes how the inhibitor interacts with the enzyme and substrate. |

Structural Biology Techniques for Target-Ligand Complex Analysis

Structural biology techniques, particularly X-ray crystallography, provide atomic-level details of how a ligand like this compound binds to its biological target. nih.govresearchgate.netfrontiersin.org This information is invaluable for understanding the molecular basis of the compound's activity and for guiding further drug design and optimization efforts.

To obtain a crystal structure of a target-ligand complex, the purified target protein is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed crystals of the protein. The resulting crystals are then exposed to a high-intensity X-ray beam, and the diffraction pattern produced is used to calculate an electron density map, from which the three-dimensional structure of the protein and the bound ligand can be determined. nih.govmdpi.com

The resulting structure reveals the precise orientation of the inhibitor within the active site of the protein, the specific amino acid residues it interacts with, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination with metal ions). pnas.org This detailed structural information can explain the compound's potency and selectivity and can be used to design new analogs with improved binding affinity and specificity.

Future Directions and Emerging Research Avenues for 4 Methylsulfamoyl Benzamide Research

Exploration of Novel Therapeutic Areas

The chemical structure of 4-(Methylsulfamoyl)benzamide, featuring both a benzamide (B126) and a sulfonamide group, suggests a broad potential for biological activity across various targets. Research into analogous compounds has revealed promising inhibitory activities, opening up new avenues for investigation.

Neurodegenerative Diseases : Compounds containing benzamide and sulfonamide moieties have shown inhibitory effects on enzymes like acetylcholinesterase (AChE) and sirtuin-2 (SIRT2). nih.govnih.gov Inhibition of AChE is a key strategy in managing Alzheimer's disease, while SIRT2 inhibition has shown protective effects in models of Huntington's disease. nih.govnih.gov This suggests that this compound and its analogs could be explored for their potential in treating neurodegenerative conditions.

Central Nervous System (CNS) Disorders : The sigma-1 receptor (S1R), a protein implicated in neuroprotection and neuroinflammation, has been identified as a target for novel benzamide derivatives. mdpi.com This highlights a potential pathway for developing this compound-based ligands for CNS disorders such as multiple sclerosis or brain ischemia. mdpi.com

Glaucoma and Related Conditions : Carbonic anhydrases (CAs) are well-established targets for glaucoma treatment. Novel sulfonamide derivatives have demonstrated potent, nanomolar-level inhibition of human carbonic anhydrase I and II (hCA I and hCA II). nih.gov Given its sulfonamide group, this compound warrants investigation as a potential carbonic anhydrase inhibitor for ophthalmic applications.

| Potential Therapeutic Area | Relevant Biological Target | Rationale Based on Analogous Compounds |

|---|---|---|

| Alzheimer's Disease | Acetylcholinesterase (AChE) | Benzamide-sulfonamide hybrids show significant AChE inhibitory potential. nih.gov |

| Huntington's Disease | Sirtuin 2 (SIRT2) | SIRT2 inhibitors with a sulfonyl benzoate (B1203000) scaffold have demonstrated neuroprotective effects. nih.gov |

| Multiple Sclerosis | Sigma-1 Receptor (S1R) | Novel benzamide derivatives have been identified as potent S1R ligands with roles in neuroprotection. mdpi.com |

| Glaucoma | Carbonic Anhydrase (hCA I, hCA II) | Benzamides bearing 4-sulfamoyl moieties are potent inhibitors of hCA isoenzymes. nih.gov |

Development of Advanced In Vitro and In Vivo Research Models

To bridge the gap between preclinical findings and clinical relevance, future research on this compound must utilize advanced models that more accurately replicate human physiology.

Traditional two-dimensional (2D) cell cultures often fail to capture the complex cellular interactions of a living organism. nih.gov The development of three-dimensional (3D) culture systems, organoids, and microphysiological systems (MPS), often called "organ-on-a-chip" technology, offers a more sophisticated platform. nih.gov For instance, a "gut-on-a-chip" model could provide more reliable predictions of the compound's absorption and metabolism, while 3D cancer models could better assess its antiproliferative effects in a tumor microenvironment. nih.govnih.gov

In vivo studies can be enhanced through the use of "humanized" animal models. These models, which may incorporate human cells, genes, or tissues, can provide more accurate insights into human-specific responses to a drug candidate. nih.gov Such models would be invaluable for studying the efficacy and metabolic fate of this compound in a more clinically relevant context.

| Model Type | Description | Application for this compound Research |

|---|---|---|

| 3D Cell Cultures/Organoids | Cells grown in three-dimensional matrices that mimic tissue architecture. | Testing efficacy in a more physiologically relevant tumor or neurological environment. nih.gov |

| Microphysiological Systems (MPS) | "Organ-on-a-chip" platforms that simulate organ-level function using microfluidics. nih.gov | Studying organ-specific effects, drug metabolism, and toxicity with higher throughput. nih.gov |

| Humanized Animal Models | Animal models (e.g., mice) engrafted with human cells or genes. | Evaluating immune responses and compound efficacy in a system that better mimics human biology. nih.gov |

Integration of Multi-omics Data in Mechanistic Studies

To fully elucidate the mechanism of action of this compound, an integrative, multi-omics approach is essential. bamsjournal.com This strategy combines data from various molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic model of the compound's biological effects. bamsjournal.comembopress.org

By treating cells or model organisms with this compound and subsequently analyzing changes across these different "omes," researchers can:

Identify Novel Targets : Unbiased screening can reveal unexpected proteins or pathways affected by the compound.

Uncover Biomarkers : Multi-omics analysis can identify molecular signatures that correlate with the response to the compound, paving the way for personalized medicine. bamsjournal.comnih.gov

Map Complex Pathways : This approach allows for the mapping of intricate biological networks, providing a deeper understanding of how the compound's effects propagate through cellular systems. embopress.org

For example, integrating transcriptomics and proteomics data could reveal how the compound alters gene expression and subsequent protein levels, while metabolomics could show the downstream impact on cellular metabolism. embopress.orgnih.gov

Addressing Research Gaps in Structure-Function Relationships

A critical area for future research is the systematic exploration of the structure-activity relationship (SAR) of the this compound scaffold. Understanding how specific chemical modifications influence biological activity is fundamental to designing more potent, selective, and safer derivatives. nih.gov

This involves the rational design and synthesis of a library of analogs where specific parts of the molecule—such as the benzamide or the methylsulfamoyl group—are systematically altered. Each new analog would then be tested in relevant biological assays to determine the impact of the modification. The resulting SAR data is crucial for optimizing lead compounds and developing a predictive understanding of how chemical structure dictates function. nih.gov

Innovation in Synthetic Strategies for Complex Analogs